![molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylbenzoate group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- Ethyl 4-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(4-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(3-bromophenyl)methyl]oxy}-2-methylbenzoate
Uniqueness
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
属性
分子式 |
C17H17ClO3 |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)16-10-15(8-7-12(16)2)21-11-13-5-4-6-14(18)9-13/h4-10H,3,11H2,1-2H3 |
InChI 键 |
QBDZIZKSOXZCBR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

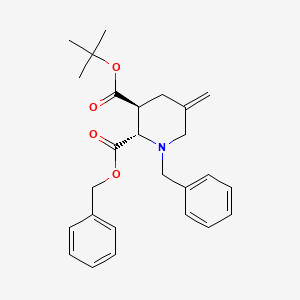
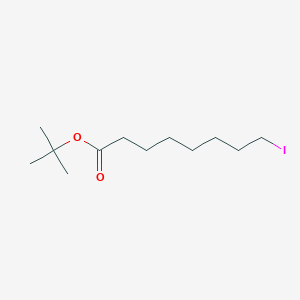
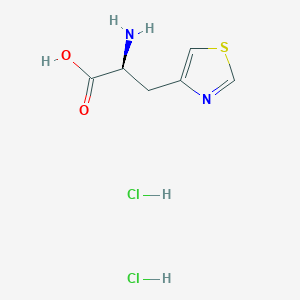
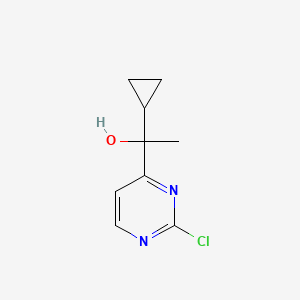
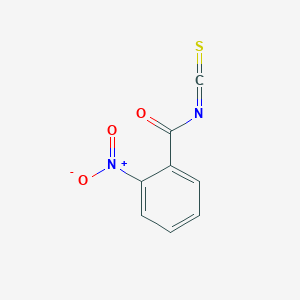
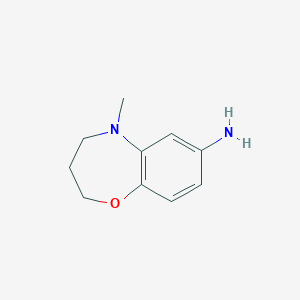
![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
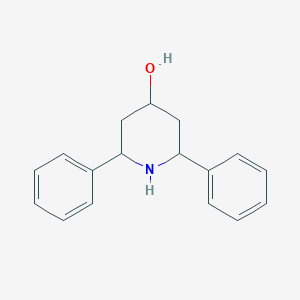
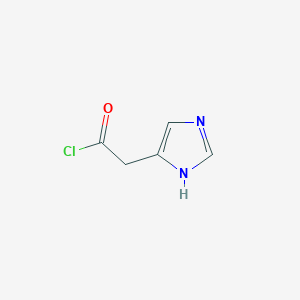
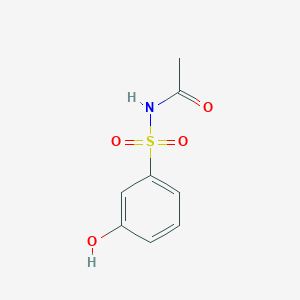
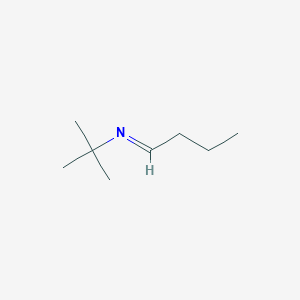
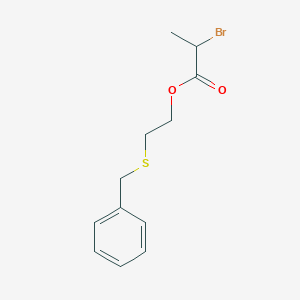
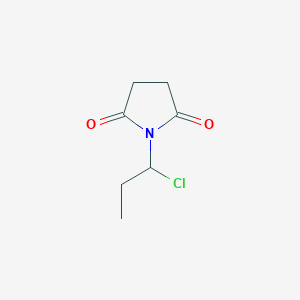
![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)
